

JNJ-42253432: A Technical Overview of its Role in Modulating Interleukin-1β Release

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Compound of Interest					
Compound Name:	JNJ-42253432				
Cat. No.:	B10829372	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **JNJ-42253432**, a potent antagonist of the P2X7 receptor, and its consequential effects on the release of the pro-inflammatory cytokine, interleukin-1 beta (IL-1 β). This document details the underlying signaling pathways, experimental methodologies for its evaluation, and key quantitative data, offering a comprehensive resource for professionals in the field of immunology and drug development.

Core Mechanism of Action: P2X7 Receptor Antagonism and NLRP3 Inflammasome Inhibition

JNJ-42253432 exerts its inhibitory effect on IL-1 β release by targeting the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages and microglia.[1] The activation of the P2X7 receptor by extracellular ATP, a damage-associated molecular pattern (DAMP) released during cellular stress or injury, is a critical step in the activation of the NLRP3 inflammasome.

The NLRP3 inflammasome is a multi-protein complex that, once assembled, activates caspase-1. Activated caspase-1 is responsible for the cleavage of pro-IL-1 β into its mature, biologically active form, which is then secreted from the cell. By blocking the P2X7 receptor, **JNJ-42253432** prevents the ATP-induced signaling cascade that leads to NLRP3 inflammasome assembly and subsequent IL-1 β production.[1]



Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and in vivo activity of **JNJ-42253432**.

Parameter	Species	Value	Reference
pKi (P2X7 Receptor)	Human	7.9 ± 0.08	[1]
pKi (P2X7 Receptor)	Rat	9.1 ± 0.07	[1]

Table 1: In Vitro P2X7 Receptor Binding Affinity of JNJ-42253432

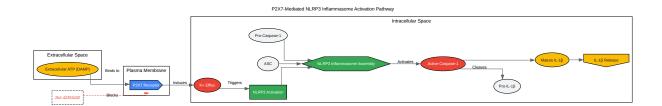
Parameter	Species	Dose	Corresponding Plasma Concentration	Reference
ED50 (Brain P2X7 Occupancy)	Rat	0.3 mg/kg	42 ng/ml	[1][2][3]

Table 2: In Vivo Brain P2X7 Receptor Occupancy of JNJ-42253432

Signaling Pathway

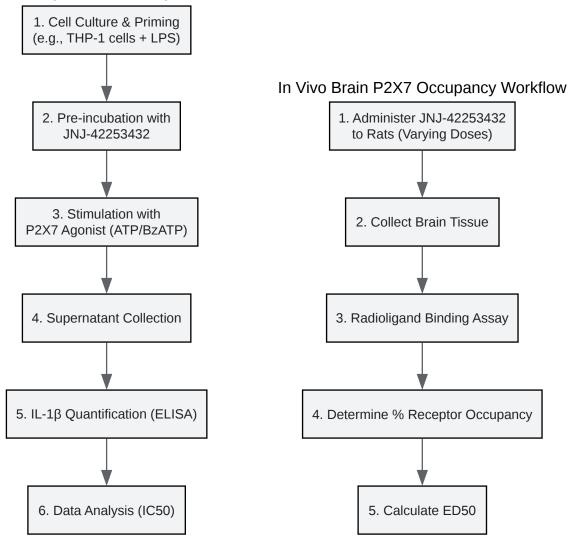
The signaling cascade initiated by ATP binding to the P2X7 receptor and culminating in IL-1 β release is a critical pathway in inflammatory responses. **JNJ-42253432** intervenes at the initial step of this pathway.







In Vitro IL-1β Release Assay Workflow



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References

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